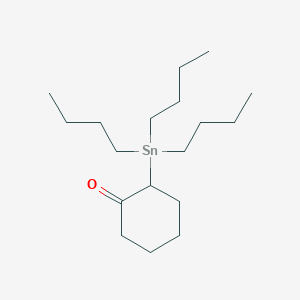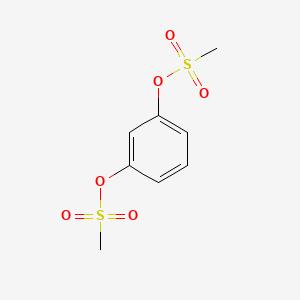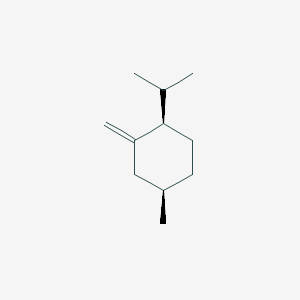![molecular formula C37H31BrO2S2 B14150203 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- CAS No. 87033-96-3](/img/structure/B14150203.png)
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and thioether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The process generally involves the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- has several applications in scientific research:
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mécanisme D'action
The mechanism of action for 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, depending on the specific application. The compound’s aromatic rings and thioether linkages allow it to engage in π-π interactions and hydrogen bonding, which can influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triphenyl-1,5-pentanedione: Similar in structure but lacks the bromophenyl and thioether groups.
4-Bromophenyl derivatives: Compounds like 4-bromophenyl-4,6-dichloropyrimidine share the bromophenyl group but differ in other structural aspects.
Uniqueness
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- is unique due to its combination of multiple aromatic rings, bromophenyl group, and thioether linkages. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
87033-96-3 |
|---|---|
Formule moléculaire |
C37H31BrO2S2 |
Poids moléculaire |
651.7 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)sulfanyl]-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C37H31BrO2S2/c1-25-13-21-31(22-14-25)41-36(34(39)28-9-5-3-6-10-28)33(27-17-19-30(38)20-18-27)37(35(40)29-11-7-4-8-12-29)42-32-23-15-26(2)16-24-32/h3-24,33,36-37H,1-2H3 |
Clé InChI |
ZFQBUMZYSNAKNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC(C(C2=CC=C(C=C2)Br)C(C(=O)C3=CC=CC=C3)SC4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)

![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)


![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)


![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)




